molecular formula C10H9N5O8 B14403543 N,N'-(2,4,6-Trinitro-1,3-phenylene)diacetamide CAS No. 88106-06-3

N,N'-(2,4,6-Trinitro-1,3-phenylene)diacetamide

Cat. No.: B14403543
CAS No.: 88106-06-3
M. Wt: 327.21 g/mol
InChI Key: HVDCMVWRULMAQL-UHFFFAOYSA-N
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Description

N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide is a chemical compound known for its energetic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide typically involves the nitration of precursor compounds. One common method is the nitration of 4,6-dinitrobenzene-1,3-diamine using a mixture of concentrated nitric and sulfuric acids . This reaction introduces nitro groups into the aromatic ring, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates. The compound’s energetic properties are attributed to the release of energy during these reactions, which can be harnessed for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide is unique due to the presence of both nitro and acetamide groups, which confer distinct chemical properties and reactivity. Its combination of high energy density and stability makes it suitable for specialized applications in materials science and explosives.

Properties

CAS No.

88106-06-3

Molecular Formula

C10H9N5O8

Molecular Weight

327.21 g/mol

IUPAC Name

N-(3-acetamido-2,4,6-trinitrophenyl)acetamide

InChI

InChI=1S/C10H9N5O8/c1-4(16)11-8-6(13(18)19)3-7(14(20)21)9(12-5(2)17)10(8)15(22)23/h3H,1-2H3,(H,11,16)(H,12,17)

InChI Key

HVDCMVWRULMAQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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